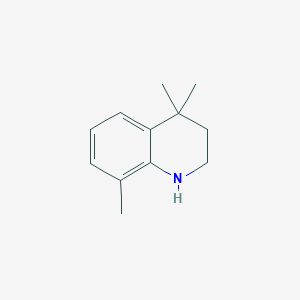

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of three methyl groups at positions 4 and 8 on the tetrahydroquinoline ring system .

Mechanism of Action

Target of Action

The primary targets of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are the antioxidant defense system, NADPH-generating enzymes, and chaperones . These targets play a crucial role in neurodegenerative disorders like Parkinson’s disease .

Mode of Action

this compound interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It enhances the redox status in tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Pharmacokinetics

Its effectiveness in experimental models suggests it has suitable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, and a drop in the expression of the factor NF-κB . These alterations promote an improvement in motor coordination scores and increased tyrosine hydroxylase levels .

Action Environment

It’s worth noting that the compound’s effectiveness may vary depending on the specific conditions of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are not yet fully understood due to the limited research available. Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have shown that they can interact with various enzymes and proteins . HTHQ, for instance, has been found to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones .

Cellular Effects

In cellular processes, this compound’s effects are yet to be fully explored. Hthq has been shown to have significant effects on cellular processes in the context of neurodegenerative disorders like Parkinson’s Disease . It has been found to reduce oxidative stress, normalize chaperone-like activity, and decrease apoptosis intensity .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Studies on HTHQ have shown that it exerts its effects at the molecular level through its antioxidant properties . It has been found to enhance the redox status in animal tissues, recover antioxidant enzyme activities, and upsurge the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not yet known. Studies on HTHQ have shown that it has a significant impact on rats with rotenone-induced Parkinson’s Disease . HTHQ at a dose of 50 mg/kg had a greater impact on the majority of the examined variables compared to rasagiline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. For instance, the hydrogenation of 4,4,8-trimethylquinoline using a palladium catalyst under hydrogen gas can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of the quinoline ring system followed by selective methylation and subsequent hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced further to form more saturated derivatives.

Substitution: The methyl groups on the tetrahydroquinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

Industry: It is used in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but differs in the position of the methyl groups.

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This derivative has an additional hydroxy group, which imparts different chemical properties.

Uniqueness

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQVIBNXOFWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCN2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1,1-dioxo-4-phenyl-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2972798.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)

![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![2-({[4-(naphthalen-2-yloxy)phenyl]amino}methylidene)propanedinitrile](/img/structure/B2972806.png)

![2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2972808.png)

![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)

![methyl 2-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2972818.png)